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Compound Name: Andropanolide

Cat. No.: B15590447 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, experimental

protocols, and molecular mechanisms of andrographolide, a bioactive diterpenoid lactone

isolated from Andrographis paniculata. This document is intended to serve as a practical guide

for researchers utilizing andrographolide in various animal models of disease, with a focus on

inflammatory disorders and cancer.

Quantitative Data Summary
The following tables summarize the reported dosages of andrographolide used in various

animal model studies. These values can serve as a starting point for dose-ranging and efficacy

studies.

Table 1: Andrographolide Dosage in Animal Models of Inflammation
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Animal
Model

Species/Str
ain

Disease
Induction

Andrograph
olide Dose

Route of
Administrat
ion

Key
Findings &
Signaling
Pathways

Acute Lung

Injury
BALB/c Mice

Lipopolysacc

haride (LPS)

1 and 10

mg/kg
Intratracheal

Dose-

dependent

reduction in

pulmonary

inflammation,

edema, and

inflammatory

cell

infiltration.

Inhibition of

NF-κB

activation.[1]

Acute Colitis Mice

Dextran

sulfate

sodium

(DSS)

Not specified

in abstract

Not specified

in abstract

Amelioration

of colitis by

suppressing

NF-κB and

MAPK

pathways

while

activating the

AMPK

pathway.[2][3]

Paw Edema
Sprague-

Dawley Rats
Carrageenan

3, 10, 30, 100

mg/kg
Oral (p.o.)

Synergistic

anti-edema

and anti-

hyperalgesic

effects when

combined

with

diclofenac.[4]

[5]
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Systemic

Inflammation
Wistar Rats

Lipopolysacc

haride (LPS)
50 mg/kg

Intramuscular

(i.m.)

Anti-

inflammatory

activity

observed.[6]

Table 2: Andrographolide Dosage in Animal Models of Cancer

Animal
Model

Species/Str
ain

Cancer
Type

Andrograph
olide Dose

Route of
Administrat
ion

Key
Findings &
Signaling
Pathways

Orthotopic

Xenograft
SCID Mice

Prostate

Cancer

(22RV1 cells)

10 mg/kg

(3x/week)

Intraperitonea

l (i.p.)

Decreased

tumor

volume,

MMP11

expression,

and

angiogenesis.

[7]

Xenograft Mice

Prostate

Cancer

(DU145 cells)

Not specified

in abstract

Intraperitonea

l (i.p.)

Significant

reduction in

tumor growth.

Colitis-

Associated

Cancer

Mice
Not specified

in abstract

Not specified

in abstract

Not specified

in abstract

Amelioration

of colitis and

colitis-

associated

cancer.

Pancreatic

Cancer

Xenograft

Mice

Pancreatic

Cancer

(AsPC-1

cells)

Not specified

in abstract

Not specified

in abstract

Reduced

tumor

volume;

synergistic

effect with

gemcitabine.
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Table 3: Pharmacokinetic Parameters of Andrographolide in Rats

Dose
Route of
Administrat
ion

Cmax Tmax
Bioavailabil
ity

Elimination
Half-life (t½)

20 mg/kg

(APE)
Oral (p.o.)

~393 ng/mL

(in humans)

1.5-2 hours

(in humans)

Bioavailability

decreased

with a 10-fold

higher dose.

[8]

6.6 hours (in

humans)[8]

50 mg/kg
Intramuscular

(i.m.)

3.17 ± 0.06

µg/mL
4 hours -

1.3 ± 0.10

hours[6]

1 g/kg

(methanol

extract)

Oral (p.o.)
1.42 ± 0.09

µg/mL
3 hours - -

Experimental Protocols
This section provides detailed methodologies for key experiments involving andrographolide in

animal models.

Preparation and Administration of Andrographolide
2.1.1. Oral Administration (Suspension)

Materials:

Andrographolide powder

0.5% (w/v) methyl cellulose or 0.5% (w/v) sodium carboxymethyl cellulose (CMC-Na)

solution

Mortar and pestle or homogenizer

Oral gavage needles
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Protocol:

Weigh the required amount of andrographolide powder.

Levigate the powder with a small volume of the vehicle (methyl cellulose or CMC-Na

solution) to form a smooth paste.

Gradually add the remaining vehicle while continuously triturating or homogenizing to

obtain a uniform suspension of the desired concentration.

Administer the suspension to the animals using an appropriate-sized oral gavage needle.

The volume administered is typically based on the animal's body weight (e.g., 10 mL/kg).

2.1.2. Intraperitoneal Injection

Materials:

Andrographolide powder

Dimethyl sulfoxide (DMSO)

Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

Syringes and needles (e.g., 27-30 gauge)

Protocol:

Dissolve the andrographolide powder in a minimal amount of DMSO.

Dilute the DMSO stock solution with saline or PBS to the final desired concentration.

Ensure the final concentration of DMSO is low (typically <5-10%) to avoid toxicity.

Administer the solution via intraperitoneal injection.

Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.

Animals: Male Sprague-Dawley or Wistar rats (150-200 g).
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Materials:

Andrographolide solution/suspension

Carrageenan (1% w/v in sterile saline)

Plethysmometer or digital calipers

Protocol:

Fast the rats overnight with free access to water.

Measure the initial volume of the right hind paw of each rat using a plethysmometer or

calipers.

Administer andrographolide or the vehicle control orally or intraperitoneally.

After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan

solution into the subplantar region of the right hind paw.[4]

Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4,

and 5 hours).[9]

Calculate the percentage of edema inhibition for the treated groups compared to the

control group.

LPS-Induced Acute Lung Injury in Mice
This model is used to study acute inflammation in the lungs.

Animals: Male BALB/c mice (6-8 weeks old).

Materials:

Andrographolide solution

Lipopolysaccharide (LPS) from E. coli (e.g., 10 µg in 50 µL sterile saline)

Anesthetic (e.g., pentobarbital sodium)
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Protocol:

Anesthetize the mice with an appropriate anesthetic.

Administer andrographolide or vehicle control via the desired route (e.g., intratracheal).

Induce lung injury by intratracheal injection of LPS.[1]

At a predetermined time point (e.g., 24 hours) after LPS administration, sacrifice the

animals.

Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell counts and

cytokine levels (e.g., TNF-α, IL-6).

Harvest lung tissue for histological analysis and measurement of myeloperoxidase (MPO)

activity as an indicator of neutrophil infiltration.

Orthotopic Prostate Cancer Xenograft Model in Mice
This model allows for the study of tumor growth in a more physiologically relevant environment.

Animals: Male immunodeficient mice (e.g., SCID or nude mice), 7-8 weeks old.

Materials:

Prostate cancer cells (e.g., 22RV1)

Collagen I

Andrographolide solution

Surgical instruments

Protocol:

Suspend prostate cancer cells in a mixture of PBS and collagen I.[7]

Anesthetize the mice and make a small incision in the lower abdomen to expose the

prostate.
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Inject the cell suspension into the anterior prostate lobes.[7]

Close the incision with sutures or surgical clips.

Allow the tumors to establish for a week.

Begin treatment with andrographolide (e.g., 10 mg/kg, 3 times per week via intraperitoneal

injection) or vehicle control.[7]

Monitor tumor growth over several weeks using calipers or imaging techniques.

At the end of the study, sacrifice the mice and excise the tumors for weight measurement

and further analysis (e.g., immunohistochemistry for proliferation and angiogenesis

markers).

Signaling Pathways and Molecular Mechanisms
Andrographolide exerts its biological effects by modulating several key signaling pathways

involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.

Andrographolide has been shown to inhibit NF-κB activation.[10]
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Caption: Andrographolide inhibits the NF-κB pathway by preventing IKK activation and NF-κB's

translocation to the nucleus and its binding to DNA.

Modulation of the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is

crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases.

Andrographolide has been shown to inhibit this pathway.
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Caption: Andrographolide inhibits the JAK/STAT pathway by reducing the phosphorylation of

JAK and STAT3 proteins.

Downregulation of the PI3K/Akt/mTOR Signaling
Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is

a critical regulator of cell growth, proliferation, and survival, and is often hyperactivated in

cancer. Andrographolide has been reported to suppress this pathway.[11][12]
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Caption: Andrographolide inhibits the PI3K/Akt/mTOR pathway, leading to reduced cell

proliferation and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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